molecular formula C17H22N4O2 B445702 N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE

N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE

Cat. No.: B445702
M. Wt: 314.4g/mol
InChI Key: OENLOCSSWXRMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the adamantyl derivative, followed by the introduction of the pyridinylcarbonyl group through a series of condensation reactions. The final step involves the formation of the hydrazinecarboxamide linkage under controlled conditions, such as specific temperature and pH levels, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE include other adamantyl derivatives and pyridinylcarbonyl-containing molecules. Examples include:

  • N-(1-adamantyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide
  • N-(1-adamantyl)-2-(4-pyridinylcarbonyl)hydrazinecarboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4g/mol

IUPAC Name

1-(1-adamantyl)-3-(pyridine-3-carbonylamino)urea

InChI

InChI=1S/C17H22N4O2/c22-15(14-2-1-3-18-10-14)20-21-16(23)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2,(H,20,22)(H2,19,21,23)

InChI Key

OENLOCSSWXRMCL-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NNC(=O)C4=CN=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NNC(=O)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.